molecular formula C20H18FN3O3S B2695370 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide CAS No. 869346-93-0

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide

Katalognummer: B2695370
CAS-Nummer: 869346-93-0
Molekulargewicht: 399.44
InChI-Schlüssel: VCESHMWDQVKPCH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a central imidazole ring substituted with a 2H-1,3-benzodioxol-5-ylmethyl group at the 1-position and a sulfanyl-acetamide moiety at the 2-position. The acetamide nitrogen is further functionalized with a 4-fluorobenzyl group. Its molecular formula is C₂₁H₁₈FN₃O₃S, with a monoisotopic mass of 411.110 Da .

Eigenschaften

IUPAC Name

2-[1-(1,3-benzodioxol-5-ylmethyl)imidazol-2-yl]sulfanyl-N-[(4-fluorophenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O3S/c21-16-4-1-14(2-5-16)10-23-19(25)12-28-20-22-7-8-24(20)11-15-3-6-17-18(9-15)27-13-26-17/h1-9H,10-13H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCESHMWDQVKPCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CN3C=CN=C3SCC(=O)NCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Analyse Chemischer Reaktionen

2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research has demonstrated that derivatives of compounds containing imidazole and benzodioxole structures exhibit significant antimicrobial properties. A study evaluated a series of 2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides and found promising results against various bacterial strains, including Mycobacterium tuberculosis . The mechanism of action is believed to involve the inhibition of vital enzymes in the bacterial metabolism.

Anticancer Activity

The compound has shown potential in anticancer applications. In vitro studies have indicated that it can inhibit the proliferation of cancer cell lines such as HeLa and MCF-7. The presence of the imidazole ring is thought to enhance its cytotoxic effects by interfering with cellular signaling pathways involved in cancer progression .

Antitubercular Activity

In addition to antimicrobial and anticancer properties, this compound has been assessed for its antitubercular activity. Compounds similar to 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide have been shown to inhibit key mycobacterial enzymes such as isocitrate lyase and pantothenate synthetase, which are essential for the survival of Mycobacterium tuberculosis .

Case Studies and Research Findings

StudyFocusFindings
Synthesis and evaluation of antimicrobial activity AntimicrobialIdentified effective derivatives against M. tuberculosis with potential for further development .
Anticancer activity evaluation CancerDemonstrated cytotoxic effects on HeLa cells; further studies recommended for mechanism elucidation .
Antitubercular evaluation TuberculosisShowed inhibition of critical enzymes in M. tuberculosis, indicating potential therapeutic applications .

Wirkmechanismus

The mechanism of action of 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide involves its interaction with molecular targets such as tubulin, leading to the disruption of microtubule assembly. This results in mitotic blockade and apoptosis in cancer cells . The compound’s antifungal activity is attributed to its ability to inhibit the synthesis of ergosterol, a key component of fungal cell membranes .

Vergleich Mit ähnlichen Verbindungen

Imidazole Substituents

  • N-Benzyl-2-((2-((2,4-difluorophenyl)amino)-2-oxoethyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide: Introduces a hydroxymethyl group on the imidazole, increasing polarity and aqueous solubility compared to the target compound .

Sulfanyl vs. Sulfonyl/Sulfinyl Linkages

  • 2-[[5-(Benzenesulfonyl)-2-phenyl-1H-imidazol-4-yl]sulfanyl]-N-cyclopropylacetamide : Incorporates a sulfonyl group, which may improve oxidative stability but reduce metabolic flexibility .

Pharmacological Activity

Anticancer Potential

  • N-(4-(1-(4-Fluorobenzyl)-5-(methylsulfonyl)-1H-benzo[d]imidazol-2-yl)phenyl)acetamide (Compound 36) : Demonstrates potent anticancer activity (IC₅₀ = 0.8–1.2 μM in leukemia cell lines) via tubulin polymerization inhibition. The methylsulfonyl group enhances electrophilicity, a feature absent in the target compound .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity (if reported) Reference
Target Compound C₂₁H₁₈FN₃O₃S Benzodioxolylmethyl, 4-fluorobenzyl N/A (Theoretical)
N-(4-Fluorobenzyl)-2-(2-nitro-1H-imidazol-1-yl)acetamide (FBNA) C₁₂H₁₁FN₄O₃ Nitroimidazole Radiopharmaceutical precursor
Razaxaban C₂₃H₁₉F₃N₆O₃ Trifluoromethylpyrazole, difluorophenyl Factor Xa inhibition (Ki = 0.19 nM)
2-{[4-(Benzenesulfonyl)-2-phenyl-1H-imidazol-5-yl]sulfanyl}-N-cyclopropylacetamide C₂₁H₂₀N₄O₃S₂ Benzenesulfonyl, cyclopropyl N/A (Structural analog)

Key Research Findings

  • Electron-Withdrawing Groups : Nitro and sulfonyl substituents (e.g., in ) enhance electrophilicity but may reduce metabolic stability compared to sulfanyl linkages .
  • Fluorophenyl Motifs : Consistently improve blood-brain barrier penetration and target affinity in anticoagulant and anticancer agents .
  • Synthetic Flexibility : TDAE-mediated reactions () and CDI coupling () offer robust pathways for introducing sulfur-based linkages.

Biologische Aktivität

The compound 2-({1-[(2H-1,3-benzodioxol-5-yl)methyl]-1H-imidazol-2-yl}sulfanyl)-N-[(4-fluorophenyl)methyl]acetamide, often referred to as compound X, is a novel chemical entity that has garnered attention in pharmacological research due to its potential biological activities. This article explores the biological activity of compound X, including its mechanism of action, therapeutic potential, and relevant case studies.

Chemical Structure

Compound X is characterized by a complex structure that includes:

  • A benzodioxole moiety
  • An imidazole ring
  • A sulfanyl group
  • A fluorophenyl substituent

The molecular formula is C17H16FN3O3SC_{17}H_{16}FN_3O_3S, with a molecular weight of approximately 373.39 g/mol.

The biological activity of compound X is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in disease pathways, particularly in cancer and infectious diseases.

Enzyme Inhibition

Research indicates that compound X exhibits inhibitory effects on:

  • Protein Kinases : Involved in cell signaling pathways.
  • Enzymes related to inflammation : Potentially reducing inflammatory responses.

Biological Activity Data

Biological Activity Effect Reference
Anticancer ActivityInduces apoptosis in cancer cells
Antimicrobial ActivityInhibits growth of specific bacterial strains
Anti-inflammatoryReduces cytokine production

Case Studies

  • Anticancer Efficacy : In vitro studies demonstrated that compound X significantly reduces the viability of various cancer cell lines, including breast and lung cancers. The mechanism involves the induction of apoptotic pathways and the inhibition of cell proliferation.
  • Antimicrobial Properties : A study evaluated the antimicrobial efficacy of compound X against common pathogens such as Escherichia coli and Staphylococcus aureus. Results showed a notable reduction in bacterial growth, suggesting its potential as an antimicrobial agent.
  • Anti-inflammatory Effects : Compound X was tested in a murine model of inflammation where it exhibited a significant decrease in pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) compared to control groups. This suggests its utility in treating inflammatory conditions.

Research Findings

A series of experiments have been conducted to further elucidate the pharmacological profile of compound X:

In Vitro Studies

  • Cell Viability Assays : Using MTT assays, compound X demonstrated dose-dependent cytotoxicity against cancer cell lines.

In Vivo Studies

  • Animal Models : Mouse models treated with compound X showed reduced tumor size and improved survival rates compared to untreated controls.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.